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Compound of Interest

Compound Name: ZT55

Cat. No.: B12391772

An In-depth Technical Guide to the ZT55 Compound

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the chemical and biological properties of ZT55, a novel selective
inhibitor of Janus kinase 2 (JAK2).

Chemical Structure

ZT55 is a low molecular-weight compound derived from Isatis indigotica Fort.[1][2] Its chemical
structure is presented below.

Chemical Structure of ZT55 l».Chemical structure and formula weight of ZT55.

Quantitative Data

ZT55 has demonstrated high selectivity and potency as a JAK2 inhibitor. The following table
summarizes its in vitro kinase inhibitory activity.[2]

Kinase IC50 (pM)
JAK1 >10

JAK2 0.031
JAK3 >10

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12391772?utm_src=pdf-interest
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360668/
https://www.researchgate.net/figure/ZT55-is-a-biochemically-selective-JAK2-inhibitor-a-Chemical-structure-and-formula_fig1_330867159
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://www.researchgate.net/figure/ZT55-is-a-biochemically-selective-JAK2-inhibitor-a-Chemical-structure-and-formula_fig1_330867159
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action: The JAK2-STAT Signaling
Pathway

ZT55 functions as a potent inhibitor of the JAK2-STAT signaling pathway, which plays a crucial
role in myeloproliferative neoplasms (MPNSs).[1][2] A key activating mutation in this pathway,
JAK2V617F, is found in a high percentage of patients with MPNs.[1] ZT55 selectively targets
the ATP binding pocket of JAK2, inhibiting its kinase activity. This, in turn, prevents the
phosphorylation and activation of downstream STAT (Signal Transducer and Activator of
Transcription) proteins, primarily STAT3 and STAT5.[1][2] The inhibition of STAT
phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing
the transcription of target genes involved in cell proliferation and survival.

Below is a diagram illustrating the inhibitory effect of ZT55 on the JAK2-STAT signaling
pathway.
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Caption: ZT55 inhibits the JAK2-STAT signaling pathway.
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Experimental Protocols

The following outlines the general methodologies employed in the characterization of ZT55's
activity.

In Vitro Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of ZT55 against JAK family
members, a cell-free in vitro kinase assay is performed. Recombinant human JAK1, JAK2, and
JAK3 proteins are incubated with ZT55 at various concentrations in the presence of a suitable
substrate and ATP. The kinase activity is then measured, and the IC50 values are calculated
from the dose-response curves.[2]

Cell Viability Assay

The anti-proliferative effects of ZT55 are assessed using cell viability assays on various cell
lines, including those harboring the JAK2V617F mutation (e.g., HEL cells) and those with wild-
type JAK2.[1] Cells are treated with a range of ZT55 concentrations for different time points.
Cell viability is typically measured using assays such as the MTT or CellTiter-Glo® luminescent
cell viability assay.

Apoptosis and Cell Cycle Analysis

To investigate the mechanism of ZT55-induced cell death, apoptosis and cell cycle analyses
are conducted. Cells treated with ZT55 are stained with markers such as Annexin V and
propidium iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cells.
For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and
analyzed by flow cytometry to determine the distribution of cells in different phases of the cell
cycle (GO/G1, S, G2/M).[1]

Western Blot Analysis

The effect of ZT55 on the phosphorylation of JAK2 and downstream STAT proteins is evaluated
by Western blot analysis. Cell lysates from ZT55-treated cells are separated by SDS-PAGE,
transferred to a membrane, and probed with antibodies specific for total and phosphorylated
forms of JAK2, STAT3, and STATS.
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In Vivo Xenograft Model

The in vivo efficacy of ZT55 is evaluated in a xenograft tumor model.[1] For example, human
erythroleukemia (HEL) cells, which express the JAK2V617F mutation, are subcutaneously
injected into immunodeficient mice. Once tumors are established, mice are treated with ZT55
or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors
are excised and weighed.

Below is a workflow diagram for a typical in vivo xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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